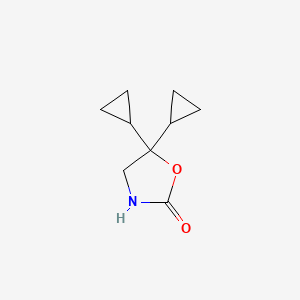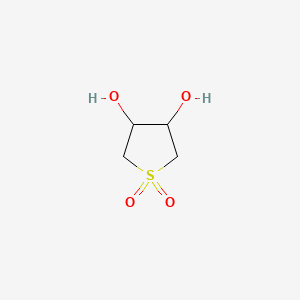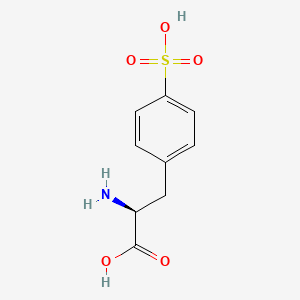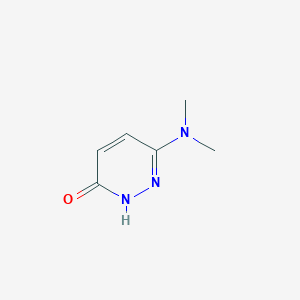
5,5-Dicyclopropyl-1,3-oxazolidin-2-one
Overview
Description
5,5-Dicyclopropyl-1,3-oxazolidin-2-one is an organic compound with the chemical formula C10H15NO2. The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry .
Synthesis Analysis
The synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient synthesis of 5,5-diallyl-substituted oxazolidinone derivatives, based on reductive diallylation of available α-amino acids, was developed .
Molecular Structure Analysis
The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry for its use as chiral auxiliary in stereoselective transformations . The molecular weight of this compound is 167.20 g/mol.
Chemical Reactions Analysis
Oxazolidin-2-ones are prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs . For instance, the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds was reported, based on a combination of an asymmetric aldol and a modified Curtius protocol .
Mechanism of Action
The exact mechanism of action of DCP-LA is not fully understood. However, it is believed to exert its effects through the modulation of various ion channels and receptors in the central nervous system. DCP-LA has been shown to enhance the activity of NMDA receptors and voltage-gated calcium channels, which are important for synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DCP-LA has been shown to have a range of biochemical and physiological effects. It can enhance the activity of various enzymes involved in energy metabolism and can also increase the levels of various neurotransmitters in the brain, including dopamine and acetylcholine. DCP-LA has also been shown to reduce oxidative stress and inflammation in the brain, which are important factors in the pathogenesis of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCP-LA in lab experiments is its ability to cross the blood-brain barrier and exert its effects directly on the central nervous system. However, DCP-LA is a relatively complex molecule that requires careful synthesis and purification, which can make it difficult to obtain in large quantities. Additionally, the exact mechanism of action of DCP-LA is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are many potential future directions for research on DCP-LA. One area of interest is the development of novel therapeutic agents based on the structure of DCP-LA. Another area of interest is the study of the molecular mechanisms underlying the neuroprotective effects of DCP-LA. Additionally, further research is needed to determine the optimal dosage and administration route of DCP-LA for therapeutic use.
Synthesis Methods
DCP-LA can be synthesized through various methods, including the reaction of cyclopropylamine with ethyl oxalyl chloride, followed by cyclization with sodium ethoxide. Another method involves the reaction of cyclopropylamine with ethyl oxalate, followed by cyclization with sodium ethoxide. The synthesis of DCP-LA is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
DCP-LA has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. DCP-LA has also been shown to modulate the activity of various ion channels and receptors in the central nervous system, including NMDA receptors and voltage-gated calcium channels.
properties
IUPAC Name |
5,5-dicyclopropyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-8-10-5-9(12-8,6-1-2-6)7-3-4-7/h6-7H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYHYQZQAWFWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CNC(=O)O2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305789 | |
| Record name | 5,5-dicyclopropyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35200-91-0 | |
| Record name | NSC171678 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dicyclopropyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















